molecular formula C19H18N2O3S B2754588 N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862741-49-9

N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

Cat. No.: B2754588
CAS No.: 862741-49-9
M. Wt: 354.42
InChI Key: ZYYWWHYTPTXTMG-UHFFFAOYSA-N
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Description

N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is a substituted oxazole derivative characterized by three key functional groups:

  • Allyl group (–CH₂CH₂CH₂) at the N-position.
  • Phenylsulfonyl group (C₆H₅SO₂–) at the 4-position of the oxazole ring.
  • p-Tolyl group (4-methylphenyl) at the 2-position.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-13-20-18-19(25(22,23)16-7-5-4-6-8-16)21-17(24-18)15-11-9-14(2)10-12-15/h3-12,20H,1,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYWWHYTPTXTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine typically involves multi-step organic reactions. One possible route includes:

    Formation of the Oxazole Ring: Starting with a suitable precursor such as an amino alcohol, the oxazole ring can be formed through cyclization reactions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Allylation: The allyl group can be added through allylation reactions using allyl halides in the presence of a base.

    Addition of the p-Tolyl Group: The p-tolyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the phenylsulfonyl group.

    Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Oxazol-amine Derivatives

Table 1: Substituent Profiles and Molecular Properties
Compound Name Substituents (Positions) Molecular Weight Key Features Reference
N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine Allyl (N), Phenylsulfonyl (4), p-Tolyl (2) Not reported Bulky sulfonyl; allyl flexibility Target
4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5b) Benzyl (4), 4-Cl-phenyl (N), Phenyl (5) Not reported Chlorine enhances polarity
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine Ethylsulfonyl (5), Methoxy (2), Pyridinyl 435.496 Heteroaryl (pyridine) inclusion
5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine p-Tolyl (5), Dihydrooxazole core 176.22 Saturated ring; reduced rigidity
3-(4-Nitrophenyl)-4-(phenylsulfonyl)isoxazol-5-amine Nitrophenyl (3), Phenylsulfonyl (4) 345.335 Isoxazole core; nitro group

Key Observations :

  • Sulfonyl Group Variations : The ethylsulfonyl group in may improve water solubility compared to the phenylsulfonyl group in the target compound.
  • Aryl Substituents : The p-tolyl group in the target compound and compound 5c () share a methylphenyl moiety, but 5c lacks sulfonyl functionality.
  • Ring Saturation : The dihydrooxazole in introduces conformational flexibility absent in fully aromatic oxazoles.

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison
Compound Name Melting Point (°C) ¹H NMR Shifts (δ, ppm) Notable Spectral Features Reference
Target Compound Not reported Expected: Allyl (~5.2–5.8), p-Tolyl (~2.3) Phenylsulfonyl deshields adjacent protons N/A
5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine Not reported 4.5–5.0 (dihydro protons) Broad NH₂ peak at ~3.5 ppm
4-Benzyl-5-phenyl-N-p-tolyloxazol-2-amine (5c) 148–150 7.2–7.4 (aromatic), 2.3 (CH₃) Overlapping aromatic signals
Compound 30 () Not reported 7.8–8.1 (naphthyl), 4.3 (oxetane) Oxetane ring protons at ~4.3 ppm

Analysis :

  • The allyl group in the target compound would show characteristic vinyl proton signals (δ 5.2–5.8) and coupling constants (J = 10–17 Hz).
  • Aromatic protons in sulfonyl-containing compounds (e.g., target, ) are typically deshielded (δ >7.5) compared to non-sulfonated analogs.

Insights :

  • The target compound’s synthesis would likely involve sulfonylation at the 4-position, followed by N-allylation, akin to methods in .

Biological Activity

N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is a synthetic organic compound belonging to the oxazole family, recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C19H18N2O3S
CAS Number: 862741-49-9
IUPAC Name: 4-(benzenesulfonyl)-2-(4-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine

The compound features an oxazole ring, a phenylsulfonyl group, and an allyl substituent, contributing to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. These interactions may modulate biochemical pathways involved in:

  • Signal Transduction: The compound may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Metabolic Processes: It could play a role in metabolic regulation by interacting with enzymes responsible for metabolic pathways.
  • Gene Expression Regulation: The compound may affect gene expression through interactions with nucleic acids or transcription factors.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study on oxazole derivatives demonstrated that they can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways that control cell growth and survival.

Anti-inflammatory Activity

In vivo studies have shown that related compounds possess anti-inflammatory effects. For instance, derivatives containing oxazole moieties have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . This suggests that this compound may also exhibit similar anti-inflammatory properties.

Table 1: Summary of Biological Activities

Biological ActivityEvidenceReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionPotential target for enzyme modulation

Case Study: Anticancer Activity

A study focused on the anticancer potential of oxazole derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The study employed MTT assays to measure cell viability post-treatment. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for further drug development.

Q & A

What are the optimal synthetic routes and critical reaction conditions for preparing N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine?

Level: Basic
Answer:
Synthesis typically involves multi-step reactions:

  • Oxazole Ring Formation: Cyclization of α-haloketones with amides under basic conditions (e.g., K₂CO₃) .
  • Sulfonation: Tosyl chloride (TsCl) reacts with intermediates in the presence of pyridine or DMAP to introduce the sulfonyl group .
  • Allylation: Allyl halides (e.g., allyl bromide) with bases like NaH in anhydrous THF .
  • Friedel-Crafts Alkylation: For p-tolyl substitution, AlCl₃ catalyzes electrophilic aromatic substitution .
    Optimization Tips: Use continuous flow reactors for reproducibility and high yield. Monitor purity via HPLC and recrystallize using DMSO/water mixtures (2:1 v/v) .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm, aromatic protons for p-tolyl at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z 368.45 for C₂₀H₂₀N₂O₃S) .
  • Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N in oxazole) .
  • X-ray Crystallography: For absolute configuration confirmation, as demonstrated for analogous oxazole derivatives .

How should researchers design initial biological screening assays for this compound?

Level: Basic
Answer:

  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Oxazole derivatives often show MIC values <50 µg/mL .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM for 48 hours. Compare IC₅₀ values with controls like cisplatin .
  • Neurological Targets: Radioligand binding assays (e.g., GABAₐ receptors) to evaluate modulation potential .

What mechanistic approaches can elucidate the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinases). The sulfonyl group may form hydrogen bonds with catalytic residues .
  • Enzyme Inhibition Assays: Measure IC₅₀ against purified targets (e.g., HDACs) using fluorogenic substrates. Compare kinetics (Km/Vmax) with and without the compound .
  • Cellular Pathway Analysis: RNA-seq or Western blotting to assess downstream effects (e.g., apoptosis markers like caspase-3) .

How do substitution patterns (e.g., p-tolyl vs. m-tolyl) influence biological activity?

Level: Advanced
Answer:

  • Electronic Effects: p-Tolyl’s electron-donating methyl group enhances π-π stacking with aromatic residues in enzyme pockets, increasing affinity compared to m-tolyl derivatives .
  • SAR Studies: Synthesize analogs (e.g., o-tolyl, 4-F-phenyl) and compare bioactivity. For example, meta-substituted analogs show reduced anticancer potency by ~30% in MCF-7 cells .
  • Crystallographic Data: X-ray structures (e.g., PDB ID 0XB) reveal steric clashes in ortho-substituted derivatives, reducing binding .

How can conflicting data in biological assays be resolved?

Level: Advanced
Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time. For example, cytotoxicity assays vary significantly at <24 vs. 72 hours .
  • Orthogonal Validation: Confirm anticancer activity via clonogenic assays and in vivo xenograft models if in vitro results are inconsistent .
  • Purity Verification: Use LC-MS to rule out degradation products. Impurities >5% can skew IC₅₀ values .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay-specific biases .

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